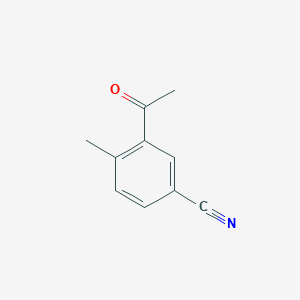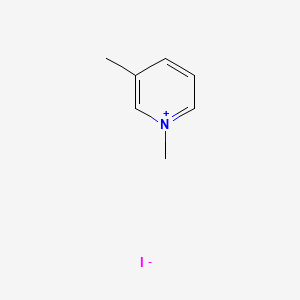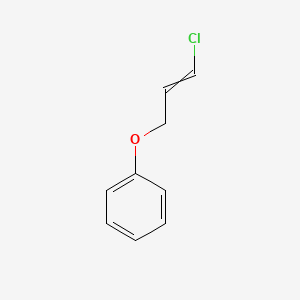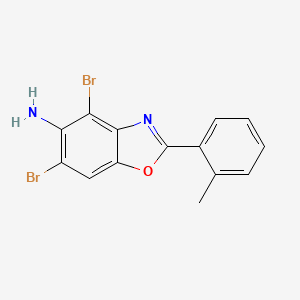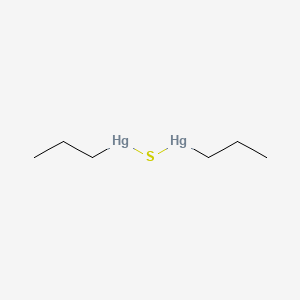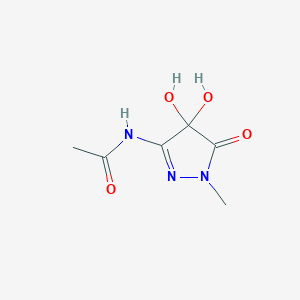![molecular formula C12H10N2O2 B13807594 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline CAS No. 885272-09-3](/img/structure/B13807594.png)
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline is an organic compound with the molecular formula C12H10N2O2. It is a derivative of isoquinoline, characterized by the presence of a nitro group at the 5th position and a partially hydrogenated ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline typically involves the nitration of 2,3-dihydro-1H-benzo[de]isoquinoline. One common method includes the reaction of 2,3-dihydro-1H-benzo[de]isoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-amino-2,3-dihydro-1H-benzo[de]isoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antitumor agents.
Materials Science: The compound is used in the development of novel chemosensors and other functional materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
作用机制
The mechanism of action of 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline and its derivatives involves interaction with specific molecular targets. For instance, in antitumor applications, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group plays a crucial role in the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Another nitro-substituted isoquinoline derivative with antitumor properties.
2-amino-5-nitro-benzo[de]isoquinoline-1,3-dione: A compound with similar structural features but different functional groups, used in various chemical and biological studies.
Uniqueness
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline is unique due to its partially hydrogenated ring structure, which imparts distinct chemical and physical properties compared to fully aromatic isoquinoline derivatives.
属性
CAS 编号 |
885272-09-3 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)11-4-8-2-1-3-9-6-13-7-10(5-11)12(8)9/h1-5,13H,6-7H2 |
InChI 键 |
RURRBQCCPMRTRH-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC3=CC(=CC(=C23)CN1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


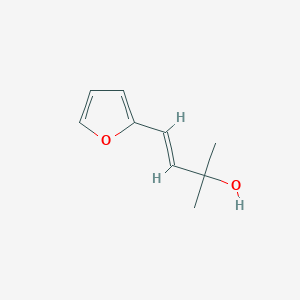
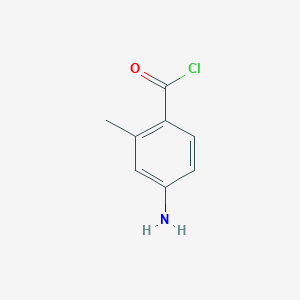
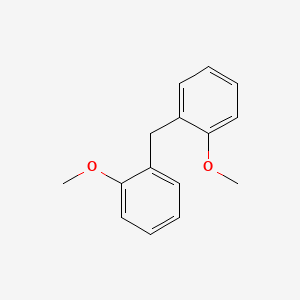
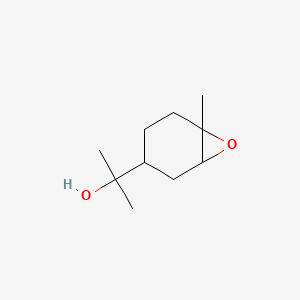
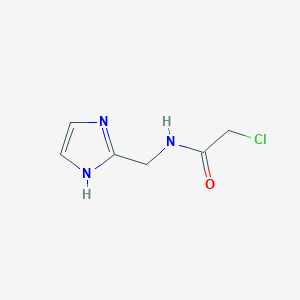
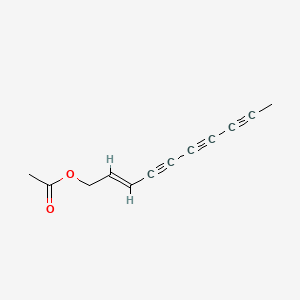
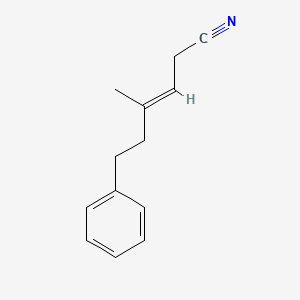
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
